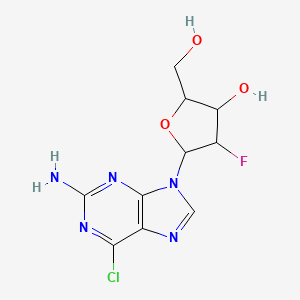
2-AMino-6-chloropurine-9-beta-D-(2'-deoxy-2'-fluoro)-arabinoriboside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-chloropurine-9-beta-D-(2’-deoxy-2’-fluoro)-arabinoriboside is a synthetic nucleoside analog
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloropurine-9-beta-D-(2’-deoxy-2’-fluoro)-arabinoriboside typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-amino-6-chloropurine.
Glycosylation: The purine base is glycosylated with a protected sugar derivative, such as 2-deoxy-2-fluoro-arabinose, under acidic or basic conditions.
Deprotection: The protecting groups on the sugar moiety are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to optimize the reaction rate and yield.
Purification Techniques: Using chromatography and crystallization methods to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-chloropurine-9-beta-D-(2’-deoxy-2’-fluoro)-arabinoriboside can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted purine derivatives can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of different oxidation states or reduced forms of the compound.
Applications De Recherche Scientifique
2-Amino-6-chloropurine-9-beta-D-(2’-deoxy-2’-fluoro)-arabinoriboside has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and DNA synthesis.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Mécanisme D'action
The compound exerts its effects by incorporating into DNA and RNA, disrupting normal nucleic acid function. This can lead to the inhibition of DNA synthesis and induction of apoptosis (programmed cell death) in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-6-chloropurine-9-beta-D-(2’-deoxy)riboside
- 2-Amino-6-chloropurine-9-beta-D-(2’-deoxy-3’,5’-di-O-(p-toluoyl))riboside
Uniqueness
2-Amino-6-chloropurine-9-beta-D-(2’-deoxy-2’-fluoro)-arabinoriboside is unique due to the presence of the 2’-fluoro group on the sugar moiety, which can enhance its stability and resistance to enzymatic degradation compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H11ClFN5O3 |
|---|---|
Poids moléculaire |
303.68 g/mol |
Nom IUPAC |
5-(2-amino-6-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H11ClFN5O3/c11-7-5-8(16-10(13)15-7)17(2-14-5)9-4(12)6(19)3(1-18)20-9/h2-4,6,9,18-19H,1H2,(H2,13,15,16) |
Clé InChI |
YGCKIKLWIYKESC-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)CO)O)F)N=C(N=C2Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


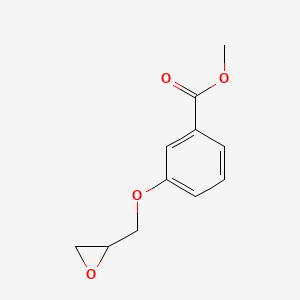
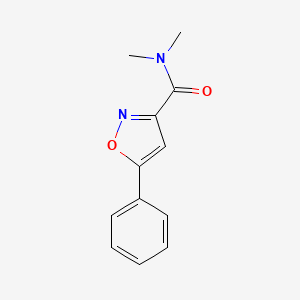
![6-Methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B15093152.png)
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxan-4-ol](/img/structure/B15093153.png)
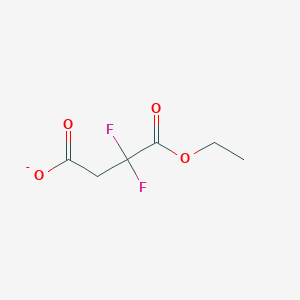


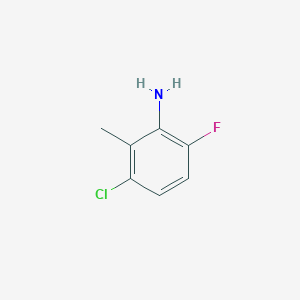


![1-{[(3,4-Dimethylphenyl)methyl]amino}propan-2-ol](/img/structure/B15093180.png)
![2,6-Bis[6-(1,1-dimethylethyl)-2-naphthalenyl]anthracene](/img/structure/B15093193.png)
![5-Amino-4-(benzo[d]thiazol-2-yl)-1-(4-(tert-butyl)phenyl)-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B15093201.png)
![7-[(2-Amino-2-cyclohexa-1,4-dien-1-ylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate](/img/structure/B15093206.png)
